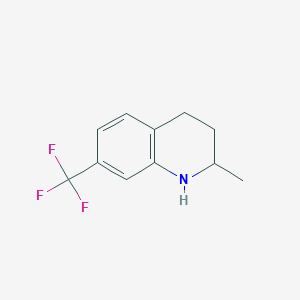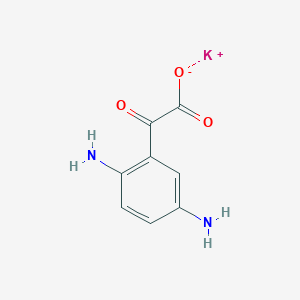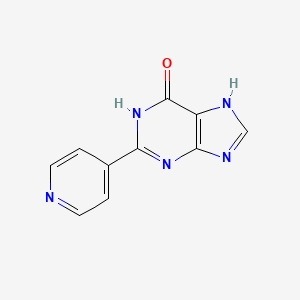
2-(Pyridin-4-yl)-1H-purin-6(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-4-yl)-1H-purin-6(9H)-one is a heterocyclic compound that features a pyridine ring fused to a purine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to nucleotides, which are the building blocks of DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-1H-purin-6(9H)-one typically involves the condensation of a pyridine derivative with a purine precursor. One common method involves the reaction of 4-chloropyridine with 6-amino-1H-purine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications.
化学反应分析
Types of Reactions
2-(Pyridin-4-yl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-(Pyridin-4-yl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 2-(Pyridin-4-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, making it a potential candidate for antiviral and anticancer therapies.
相似化合物的比较
Similar Compounds
- 2-(Pyridin-2-yl)-1H-purin-6(9H)-one
- 2-(Pyridin-3-yl)-1H-purin-6(9H)-one
- 4-(Pyridin-4-yl)thiazol-2-amine
Uniqueness
2-(Pyridin-4-yl)-1H-purin-6(9H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
属性
分子式 |
C10H7N5O |
|---|---|
分子量 |
213.20 g/mol |
IUPAC 名称 |
2-pyridin-4-yl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C10H7N5O/c16-10-7-9(13-5-12-7)14-8(15-10)6-1-3-11-4-2-6/h1-5H,(H2,12,13,14,15,16) |
InChI 键 |
VDWLVBALZODFEP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=NC3=C(C(=O)N2)NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890218.png)


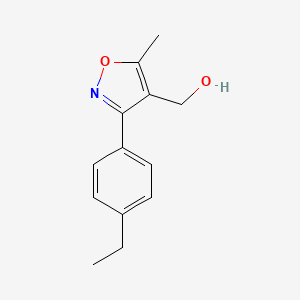

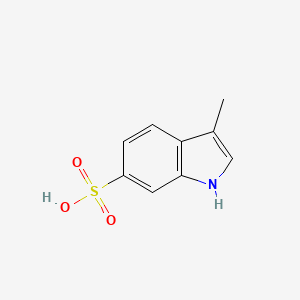

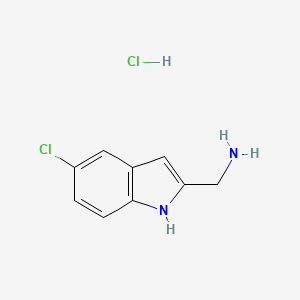
![7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11890266.png)

